N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(11-21-15-3-1-2-4-16(15)24-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-25-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAJWUVUYPHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Synthesis of the oxobenzoxazole core: This involves the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxobenzoxazole core can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C in ethanol.
Substitution: Halogens (Br2, I2) in acetic acid or chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxobenzoxazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors due to its unique structural features.
Industry
In industry, the compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can participate in π-π interactions, while the oxobenzoxazole core can form hydrogen bonds and other non-covalent interactions, facilitating binding to biological macromolecules .
Comparison with Similar Compounds
Structural Analogues with Benzoxazolone Cores
N-(3-Methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (Compound D)
- Structural Features : Retains the 2-oxobenzo[d]oxazol-3(2H)-yl-acetamide backbone but substitutes the bithiophen ethyl group with a 3-methylisothiazol-5-yl moiety.
- Biological Activity : Demonstrates high FoxO1 agonist activity, regulating downstream genes (P21, BIM, PPARγ) and reducing Aβ levels in Alzheimer’s models. The isothiazole group may enhance target specificity compared to thiophene-based analogs .
- Synthesis: Not detailed in evidence, but affinity likely stems from isothiazole’s electronegativity and compact size.
[11C]NBMP (N-Methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Features : Replaces the bithiophen ethyl with naphthalen-1-yl and adds N-methyl-N-phenyl groups.
- Biological Activity : A TSPO-selective SPECT ligand with low intersubject variability in binding studies. The naphthalene group improves lipophilicity and binding affinity, while the methyl-phenyl substitution enhances metabolic stability .
- Synthesis : Synthesized via Suzuki coupling between 2-(5-bromo-2-oxo-benzoxazol-3-yl)-N-phenylacetamide and naphthalene-1-boronic acid, achieving high radiochemical purity .
Benzoxazolinone Hydrazide Derivatives (Compounds 17–20)
- Structural Features : Replace the acetamide linker with propanehydrazide and incorporate substituents like 2-chloro-5-nitrobenzylidene (17) or thiophen-2-ylmethylene (20).
- Properties :
- Yields : 71–82% (similar to typical acetamide syntheses).
- Melting Points : 150–204°C, reflecting structural rigidity from hydrazide linkers.
- Applications : Primarily explored for antibacterial and anti-inflammatory activities, though less CNS-focused than bithiophen analogs .
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structural Features : Short propanamide linker instead of ethyl, lacking aromatic substituents.
- Reactivity : Exhibits 10–18% conversion rates under varying conditions, suggesting lower stability or synthetic efficiency compared to ethyl-linked analogs .
Thiophene-Containing Analogs
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
- Structural Features : Shares a thiophene ring but lacks the benzoxazolone core. The 2-chlorobenzoyl and ethyl groups confer anticonvulsant and anti-inflammatory properties.
- Crystallography : The thiophene ring forms an 88.11° dihedral angle with the chlorophenyl group, optimizing steric interactions. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the structure .
- Applications: Intermediate in etizolam synthesis, highlighting thiophene’s versatility in hypnotic drug design .
PBPA (2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structural Features: Combines benzoxazolone with bis(pyridin-2-ylmethyl)amino and phenyl groups.
- Applications: A bifunctional SPECT ligand for TSPO imaging. The pyridine groups enable chelation for radiometal incorporation, distinguishing it from non-chelating bithiophen analogs .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bithiophene moiety and an oxobenzoxazole group, which may contribute to its pharmacological properties.
Molecular Structure
The molecular formula of this compound is C₁₅H₁₅N₃O₂S₂, with a molecular weight of approximately 307.4 g/mol. The structure allows for various interactions with biological targets, potentially influencing its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds containing bithiophene structures have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives of thiophene have demonstrated significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The oxobenzoxazole component may contribute to anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce cellular damage and promote cell survival.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antioxidant Studies : Research has shown that thiophene derivatives can significantly reduce oxidative stress markers in vitro. For example, a study demonstrated that similar compounds reduced malondialdehyde levels and increased glutathione levels in cell cultures exposed to oxidative agents.
Compound IC50 (µM) Effect on Oxidative Stress Thiophene Derivative A 15 Reduced MDA by 40% Thiophene Derivative B 20 Increased GSH by 30% -
Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various bithiophene derivatives against E. coli and S. aureus. The results indicated that certain modifications enhance activity significantly.
Compound Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Bithiophene A 25 50 µg/mL Bithiophene B 30 25 µg/mL -
Anti-inflammatory Effects : In vivo studies on related compounds showed a reduction in inflammatory markers in animal models of arthritis. The compound was administered at varying doses, demonstrating a dose-dependent effect on pro-inflammatory cytokines.
Dose (mg/kg) TNF-alpha Reduction (%) 10 30 20 50 50 70
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
